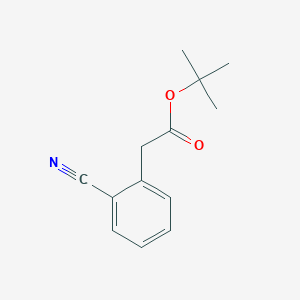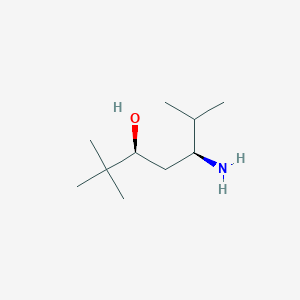
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic hydrogenation processes or enzymatic reductions that offer high enantioselectivity and yield. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-amino-2,2,6-trimethylheptan-3-ol: This enantiomer has a different stereochemistry and may exhibit different biological activities.
(3S,5R)-5-amino-2,2,6-trimethylheptan-3-ol: Another stereoisomer with distinct properties and reactivity.
(3R,5S)-5-amino-2,2,6-trimethylheptan-3-ol:
Uniqueness
The uniqueness of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol lies in its specific stereochemistry, which influences its reactivity, interactions, and applications. Its ability to serve as a chiral building block and its potential in various fields of research and industry make it a valuable compound.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
WHLFHLNCCPQGEI-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C(C)(C)C)O)N |
Canonical SMILES |
CC(C)C(CC(C(C)(C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


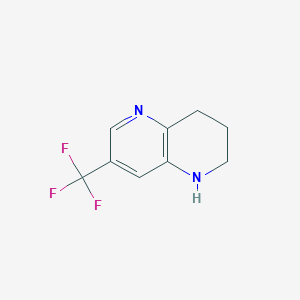
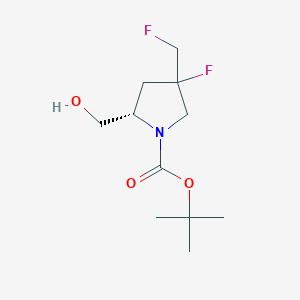

![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)

![3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid](/img/structure/B12994217.png)
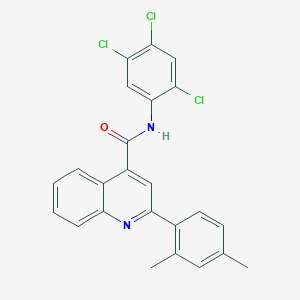
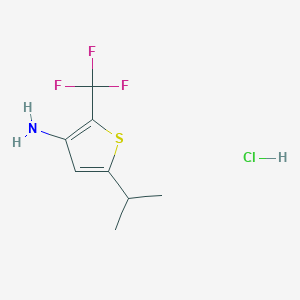
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
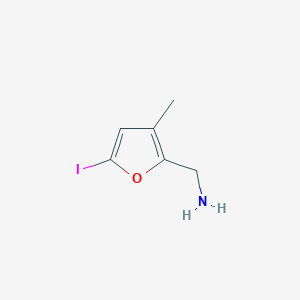
![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
